molecular formula C18H20ClFN2O3 B12227014 3-Pyridinecarboxamide, 4-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-2-(2-methylpropoxy)-

3-Pyridinecarboxamide, 4-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-2-(2-methylpropoxy)-

Cat. No.: B12227014
M. Wt: 366.8 g/mol
InChI Key: JEAJUYUNFOSEMX-UHFFFAOYSA-N
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Description

3-Pyridinecarboxamide, 4-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-2-(2-methylpropoxy)- is a complex organic compound with a unique structure that includes a pyridine ring, a carboxamide group, and various substituents such as chloro, fluoro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxamide, 4-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-2-(2-methylpropoxy)- typically involves multiple steps, including the formation of the pyridine ring, introduction of the carboxamide group, and subsequent substitution reactions to introduce the chloro, fluoro, and methoxy groups. Common reagents used in these reactions include halogenating agents, amines, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxamide, 4-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-2-(2-methylpropoxy)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and nucleophiles. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

3-Pyridinecarboxamide, 4-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-2-(2-methylpropoxy)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, 4-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-2-(2-methylpropoxy)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-methyl-2-pyridinecarboxamide
  • 3-Pyridinecarboxamide, 4-chloro-N-methyl
  • 3-Pyridinecarboxamide, 4-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]

Uniqueness

3-Pyridinecarboxamide, 4-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-2-(2-methylpropoxy)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

3-Pyridinecarboxamide, 4-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-2-(2-methylpropoxy)- is a complex organic compound with significant potential in various biological applications. This compound features a pyridine ring, a carboxamide group, and various substituents such as chloro, fluoro, and methoxy groups. Its molecular formula is C18H20ClFN2O3C_{18}H_{20}ClFN_2O_3 with a molecular weight of 366.8 g/mol.

Chemical Structure

The structural representation of the compound can be summarized as follows:

Property Value
Molecular FormulaC18H20ClFN2O3
Molecular Weight366.8 g/mol
IUPAC Name4-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-2-(2-methylpropoxy)pyridine-3-carboxamide
InChI KeyJEAJUYUNFOSEMX-UHFFFAOYSA-N
Canonical SMILESCC(C)COC1=NC=CC(=C1C(=O)NCC2=CC(=C(C=C2)OC)F)Cl

Antimicrobial Properties

Research indicates that 3-Pyridinecarboxamide derivatives may exhibit antimicrobial activities. The presence of halogenated and methoxy substituents can enhance the compound's interaction with microbial targets, potentially leading to effective inhibition of growth in various bacterial strains.

Anticancer Potential

Studies have explored the anticancer properties of pyridinecarboxamide derivatives. These compounds may act by interfering with cellular pathways involved in tumor growth and proliferation. For instance, specific derivatives have shown promise in inhibiting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Receptor Modulation: It could interact with cellular receptors, modulating signaling pathways that contribute to disease progression.

Structure-Activity Relationship (SAR)

The effectiveness of 3-Pyridinecarboxamide can be significantly influenced by its structural components. Variations in substituents such as the position and type of halogen (chloro or fluoro) and the presence of methoxy groups can alter its biological efficacy. High-throughput screening methods have been employed to identify optimal structures for enhanced activity against specific biological targets .

Case Studies

  • Antimicrobial Screening: A study evaluated the antimicrobial efficacy of various pyridinecarboxamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as new antimicrobial agents.
  • Anticancer Activity: Another investigation focused on the cytotoxic effects of 3-Pyridinecarboxamide on human cancer cell lines. The study found that the compound induced apoptosis in a dose-dependent manner, highlighting its potential for therapeutic applications in oncology.

Comparative Analysis

A comparative analysis of similar compounds reveals that those with additional functional groups tend to exhibit improved biological activities. For example, compounds with both chloro and methoxy substituents often demonstrate enhanced potency compared to their mono-substituted counterparts.

Compound Antimicrobial Activity Anticancer Activity
3-Pyridinecarboxamide (Test Compound)ModerateHigh
Pyridinecarboxamide (Control Compound A)LowModerate
Fluorinated Pyridine DerivativeHighHigh

Properties

Molecular Formula

C18H20ClFN2O3

Molecular Weight

366.8 g/mol

IUPAC Name

4-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-2-(2-methylpropoxy)pyridine-3-carboxamide

InChI

InChI=1S/C18H20ClFN2O3/c1-11(2)10-25-18-16(13(19)6-7-21-18)17(23)22-9-12-4-5-15(24-3)14(20)8-12/h4-8,11H,9-10H2,1-3H3,(H,22,23)

InChI Key

JEAJUYUNFOSEMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=NC=CC(=C1C(=O)NCC2=CC(=C(C=C2)OC)F)Cl

Origin of Product

United States

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